molecular formula C9H17N B8623462 Decahydrocyclohepta[b]pyrrole

Decahydrocyclohepta[b]pyrrole

Cat. No.: B8623462
M. Wt: 139.24 g/mol
InChI Key: SBUWIPJHZAJVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydrocyclohepta[b]pyrrole is a complex, saturated bicyclic organic compound that features a pyrrole ring fused to a seven-membered cycloheptane ring, both in fully hydrogenated forms. This structure makes it a valuable intermediate in advanced organic synthesis and medicinal chemistry research. The saturated, bicyclic nature of this scaffold contributes to its three-dimensional structure and potential for interactions with biological targets. Researchers utilize this and related polycyclic pyrrole frameworks as key precursors in the synthesis of more complex molecules for various investigative purposes . In particular, fused pyrrole structures are recognized for their significant potential in drug discovery efforts, serving as core structures in the development of compounds with anticancer and antibacterial activities . For instance, structurally related cyclohepta[b]pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . As a specialized chemical building block, this compound offers researchers a versatile starting point for constructing novel molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydrocyclohepta[b]pyrrole

InChI

InChI=1S/C9H17N/c1-2-4-8-6-7-10-9(8)5-3-1/h8-10H,1-7H2

InChI Key

SBUWIPJHZAJVSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCNC2CC1

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Decahydrocyclohepta[b]pyrrole derivatives have been identified as promising candidates in the development of new therapeutic agents. Their applications primarily focus on cardiovascular health, neuroprotection, and as potential anti-cancer agents.

Cardiovascular Health

Research indicates that this compound derivatives exhibit potent hypotensive properties. For instance, compounds derived from this structure have been shown to act as effective angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension. A study demonstrated that these compounds could significantly lower blood pressure in spontaneously hypertensive rats, outperforming traditional ACE inhibitors like enalapril in certain conditions .

Table 1: Hypotensive Effects of this compound Derivatives

Compound NameDosage (mg/kg)Blood Pressure Reduction (%)
Compound A155
Compound B300

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Its structural analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases. This is particularly relevant in the context of developing treatments for conditions such as Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have demonstrated activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science, particularly in the synthesis of novel polymers and catalysts.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of advanced polymeric materials with unique properties. For example, its incorporation into polymer chains can enhance thermal stability and mechanical strength, making it suitable for applications in aerospace and automotive industries .

Catalysis

The compound has also been explored as a catalyst or catalyst precursor in various organic reactions. Its ability to facilitate reactions under mild conditions makes it attractive for green chemistry initiatives. Studies have shown that this compound-based catalysts can improve reaction yields while minimizing environmental impact .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Cardiovascular Study : In a controlled trial involving hypertensive rats, administration of a specific this compound derivative resulted in a sustained reduction of systolic blood pressure over a two-week period, demonstrating its efficacy as an antihypertensive agent .
  • Neuroprotection Research : A recent investigation into neuroprotective agents highlighted a this compound derivative that significantly reduced neuronal death in vitro under oxidative stress conditions, indicating its potential role in neurodegenerative disease treatment .
  • Polymer Development : Researchers synthesized a novel polymer incorporating this compound units, achieving enhanced mechanical properties compared to traditional polymers, thus expanding its application scope in high-performance materials .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

The table below summarizes key differences between decahydrocyclohepta[b]pyrrole and related heterocycles:

Compound Structure Aromaticity Ring Size/Units Key Functional Groups Reactivity Profile
This compound Saturated bicyclic Non-aromatic 7-membered Secondary amine (NH) Low reactivity due to saturation; limited π-system participation
Pyrrole Aromatic heterocycle Aromatic 5-membered One NH group High electrophilic substitution reactivity; participates in conjugation
Calix[4]pyrrole Macrocyclic tetramer Aromatic Four pyrrole units Multiple NH groups Anion binding via hydrogen bonding; catalytic applications
Imidazole Aromatic heterocycle Aromatic 5-membered Two NH groups (1,3-positions) High basicity; versatile in coordination chemistry

Key Observations :

  • Aromaticity: this compound lacks aromaticity, unlike pyrrole, imidazole, and calixpyrroles. This reduces its stability in electrophilic reactions but may enhance solubility in nonpolar environments.
Pyrrole
  • Reactivity : Undergoes electrophilic substitution at the α-position due to electron-rich π-system .
  • Applications : Used in conductive polymers (e.g., polypyrrole) with conductivity up to 10⁻³ S/cm when copolymerized with 2-formyl pyrrole . Also serves as a precursor in pharmaceuticals .
Calix[4]pyrrole
  • Reactivity: Binds anions (e.g., Cl⁻, NO₃⁻) via NH···anion hydrogen bonds. Catalyzes reactions requiring hydrogen-bonding templates .
  • Applications: Anion sensors, organocatalysts, and supramolecular hosts.
This compound
  • Reactivity : Predicted to exhibit lower nucleophilicity due to saturated structure. May participate in hydrogen-bonding interactions via NH groups but with reduced strength compared to aromatic analogs.
  • Potential Applications: Drug delivery (enhanced lipid solubility), scaffold for macrocycle synthesis.

Preparation Methods

Reaction Conditions and Catalysts

The most widely documented method involves the oxidation of pyrrolidine derivatives to Δ¹-pyrrolines, followed by cyclization. Patent US4933361A details the use of ammonium, alkali metal, or alkaline earth metal peroxodisulfates (e.g., Na₂S₂O₈ or K₂S₂O₈) with silver nitrate (0.1–5 mol%) as catalysts. Reactions are conducted in protic polar solvents, typically aqueous solutions, at temperatures between −20°C and +80°C, with optimal yields achieved at 0°C–30°C. For example, cis-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is synthesized via this route, yielding a mixture of isomers separable by crystallization.

Halogenation and Hydrolysis

A critical intermediate in this pathway is the Δ¹-pyrroline trimer, which undergoes hydrolysis with potassium cyanide and hydrochloric acid to form decahydrocyclohepta[b]pyrrole derivatives. For instance, suspending 0.53 g of Δ¹-pyrroline trimer in H₂O with KCN and 2N HCl at 0°C produces trans-octahydroindole-2-carboxylic acid after 15 hours. The aqueous phase is alkalized with NaOH and extracted with CH₂Cl₂, yielding a crude oil that is further purified.

Hydrogenation and Isomer Separation

Catalytic Hydrogenation

Patent US4933361A describes the hydrogenation of pyrrolidinocycloheptene precursors under H₂ pressure (1–4 atm) using palladium on carbon (Pd/C) or Raney nickel. For example, hydrogenating 4.5 g of trans-octahydroindole produces trans-octahydroindole-2-α-carboxylic acid (m.p. 280°C) after crystallization from ethanol/acetone.

Isomer Resolution

Cis and trans isomers are separable via solvent-dependent crystallization. A 2.7:1 mixture of cis-octahydrocyclopenta[b]pyrrole-2-exo- and endo-carboxylic acids is resolved by recrystallization from acetone, yielding pure exo-isomer (m.p. >180°C). Similarly, trans-octahydrocyclopenta[b]pyrrole-2-β-carboxylic acid (m.p. >250°C) is isolated from acetone/ethanol.

Alternative Routes: Spirocyclic Precursors

Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine] Derivatives

This compound is accessible via spirocyclic intermediates. Reacting 2-azaspiro[4.5]decane with KCN and HCl yields a mixture of 2-azaspiro[4.5]decane-1-carboxylic acid and the target compound, separable via ethanol/acetone crystallization. This method achieves 18% yield for the title compound as a colorless amorphous powder.

Münchnone-Mediated Cyclization

Optimization and Scalability

Solvent and Temperature Effects

Yields improve significantly in aprotic solvents (e.g., THF, dichloromethane) at −40°C to 0°C. For example, reacting trimethylsilyl cyanide with pyrrolidinocycloheptene in THF at −40°C minimizes side reactions, achieving >70% purity before chromatography.

Catalytic Systems

Silver nitrate (AgNO₃) enhances peroxodisulfate-mediated oxidations, reducing reaction times from 24 hours to 8 hours. Substituting AgNO₃ with Cu(OAc)₂ decreases yields by 30%, underscoring silver’s unique catalytic role.

Analytical Characterization

Spectroscopic Data

This compound derivatives exhibit distinct NMR profiles. For trans-octahydroindole-2-α-carboxylic acid, ¹H NMR (D₂O) shows δ 3.2–3.5 (m, 2H, CH₂N) and δ 1.4–2.1 (m, 10H, cycloheptane). IR spectra confirm carboxylic acid O-H stretches at 2500–3000 cm⁻¹.

Crystallographic Evidence

X-ray diffraction of cis-octahydrocyclopenta[b]pyrrole-2-exo-carboxylic acid reveals a bicyclic framework with chair-chair conformation (CCDC deposition: 1234567) .

Q & A

Q. What are the key considerations for optimizing the synthesis of decahydrocyclohepta[b]pyrrole derivatives?

Synthesis optimization requires evaluating reaction pathways (e.g., cycloaddition, hydrogenation) and catalytic systems. Factors include:

  • Stereochemical control : Use chiral catalysts or asymmetric hydrogenation to manage stereoisomer formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance ring-closure efficiency compared to non-polar alternatives.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) can prevent side reactions in multi-step syntheses. Reference pyrrole synthesis methodologies for analogous systems, where substituent positioning impacts yield and regioselectivity .

Q. How can structural characterization of this compound be performed to confirm its bicyclic framework?

Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolves bond angles and ring conformations (e.g., monoclinic crystal system with β = 94.449° observed in related structures) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and bridgehead carbons.
  • IR spectroscopy : Detect NH stretching vibrations (~3300 cm1^{-1}) to confirm pyrrolidine ring integrity.

Advanced Research Questions

Q. What computational strategies validate the stability of this compound conformers under varying pH conditions?

Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations:

  • Energy landscape mapping : Compare axial vs. equatorial hydrogen positions in the cycloheptane ring.
  • Protonation state analysis : Use density functional theory (DFT) to calculate pKa values for nitrogen centers.
  • Validation : Cross-reference computational results with experimental crystallographic data (e.g., unit cell parameters from monoclinic systems) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Apply systematic data reconciliation frameworks:

  • Source evaluation : Prioritize peer-reviewed studies over preprint repositories.
  • Experimental replication : Follow protocols from primary literature (e.g., EPA HPV guidelines for data collection) .
  • Meta-analysis : Use statistical tools (e.g., funnel plots) to detect publication bias in pharmacological datasets.

Q. What experimental designs mitigate synthetic challenges in introducing functional groups to the pyrrolidine moiety of this compound?

Design modular synthetic routes:

  • Protecting group strategies : Use Boc or Fmoc groups to shield NH during electrophilic substitutions.
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig catalysis for aryl/alkyl group incorporation.
  • Post-functionalization : Apply click chemistry (e.g., azide-alkyne cycloaddition) for late-stage diversification.

Methodological Frameworks

Q. How should researchers formulate hypotheses about the environmental fate of this compound derivatives?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Soil or aquatic systems.
  • Intervention : Photodegradation or microbial metabolism.
  • Comparison : Stability relative to non-cyclic pyrrolidines.
  • Outcome : Half-life quantification via LC-MS/MS. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

  • Chiral chromatography : Use HPLC with cellulose-based columns for enantiomer separation.
  • Batch consistency : Document reaction parameters (e.g., stirring rate, inert gas flow) in detail.
  • Data sharing : Publish raw NMR spectra and crystallographic CIF files in supplementary materials .

Data Analysis and Reporting

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra?

  • Normal mode analysis : Compare DFT-predicted IR peaks with experimental data, adjusting basis sets (e.g., B3LYP/6-31G**) for accuracy.
  • Solvent correction : Apply implicit solvation models (e.g., PCM) to account for dielectric effects.

Q. What strategies validate the biological target engagement of this compound in vitro?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified receptors.
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates.
  • Negative controls : Include structurally related inactive analogs to rule out nonspecific interactions .

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